Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate
Overview
Description
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazone group, which consists of a nitrogen-nitrogen double bond attached to a carbon atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate typically begins with 2-fluorobenzaldehyde and hydrazine hydrate.
Reaction Steps: The reaction involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then chlorinated to introduce the chlorine atom at the appropriate position.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the chlorine atom, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Substituted chloro derivatives.
Scientific Research Applications
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
Ethyl 2-chloro-2-(2-phenylhydrazono)acetate: Similar structure but lacks the fluorine atom.
Ethyl 2-chloro-2-(2-methylphenyl)hydrazonoacetate: Similar structure with a methyl group instead of a fluorine atom.
Ethyl 2-chloro-2-(2-nitrophenyl)hydrazonoacetate: Similar structure with a nitro group instead of a fluorine atom.
Uniqueness: Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated analogs.
This comprehensive overview highlights the importance of Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-fluorophenyl)hydrazinylidene]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-6-4-3-5-7(8)12/h3-6,13H,2H2,1H3/b14-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBOQSRJXKXAA-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1F)/Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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